Parsaclisib

Beschreibung

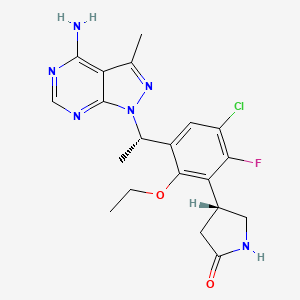

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClFN6O2/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPDJCIXJHUERQ-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=C(C=C1[C@H](C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)[C@H]4CC(=O)NC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426698-88-5 | |

| Record name | Parsaclisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1426698885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parsaclisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PARSACLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS7097575K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Parsaclisib Target Validation in Hematological Malignancies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of Parsaclisib (INCB050465), a potent and highly selective next-generation inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), for the treatment of hematological malignancies. This document details the preclinical and clinical evidence supporting PI3Kδ as a therapeutic target in B-cell lymphomas, outlines the mechanism of action of this compound, and provides detailed experimental protocols for key validation studies.

Introduction: The Rationale for Targeting PI3Kδ in Hematological Malignancies

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1] Dysregulation of this pathway, particularly through the hyperactivation of the delta (δ) isoform of the p110 catalytic subunit, is a key driver in the pathogenesis of various B-cell malignancies.[1] PI3Kδ is predominantly expressed in leukocytes and plays a crucial role in B-cell receptor (BCR) signaling, which is often constitutively active in lymphomas.[1] This makes PI3Kδ an attractive therapeutic target for the development of selective inhibitors.

This compound is a next-generation PI3Kδ inhibitor designed to offer improved potency and a more favorable safety profile compared to first-generation inhibitors. Its validation as a therapeutic agent hinges on robust preclinical and clinical data demonstrating its on-target activity and efficacy in relevant disease models.

Quantitative Data Summary

The following tables summarize the key quantitative data supporting the target validation of this compound.

Table 1: this compound In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| PI3Kδ IC50 | ~1 nM | [2] |

| Selectivity for PI3Kδ over PI3Kα, β, γ | >10,000-fold | [2] |

| Whole-blood IC50 for PI3Kδ inhibition | 10 nM | |

| IC90 for PI3Kδ inhibition in whole blood | 77 nM |

Table 2: Efficacy of this compound Monotherapy in Relapsed/Refractory B-Cell Malignancies (CITADEL Clinical Trial Program)

| Malignancy | Trial | Dosing Regimen | Objective Response Rate (ORR) | Complete Response Rate (CRR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | Reference |

| Follicular Lymphoma (FL) | CITADEL-203 | Daily Dosing | 77.7% | 19.4% | 14.7 months | 15.8 months | [3] |

| Marginal Zone Lymphoma (MZL) | CITADEL-204 | Daily Dosing | 58.3% | 4.2% | 12.2 months | 16.5 months | [2][3] |

| Mantle Cell Lymphoma (MCL) (BTKi-naïve) | CITADEL-205 | Daily Dosing | 70.1% | 15.6% | 12.1 months | Not Reported | [4] |

| Diffuse Large B-cell Lymphoma (DLBCL) | CITADEL-202 | Weekly Dosing | 25.5% | 8 CMRs | 6.2 months | Not Reported | [5] |

CMR: Complete Metabolic Response; BTKi: Bruton's tyrosine kinase inhibitor.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the PI3Kδ signaling pathway, the target validation workflow for a kinase inhibitor like this compound, and the mechanism of action of this compound.

Caption: PI3Kδ signaling pathway in B-cells.

Caption: General workflow for kinase inhibitor target validation.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of this compound.

In Vitro Kinase Assay for PI3Kδ Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PI3Kδ.

Materials:

-

Recombinant human PI3Kδ (p110δ/p85α) enzyme (e.g., from Millipore, BPS Bioscience).

-

PI3 Kinase Activity/Inhibitor Assay Kit (e.g., from Millipore, Promega).

-

This compound (serial dilutions in DMSO).

-

ATP.

-

PIP2 substrate.

-

96-well plates.

-

Plate reader capable of measuring absorbance or luminescence.

Protocol:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase assay buffer. The final DMSO concentration should be ≤1%.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the PI3Kδ enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), as recommended by the assay kit manufacturer.

-

Stop the reaction according to the kit's instructions (e.g., by adding a stop solution).

-

Detect the amount of product (PIP3) or the remaining ATP using the detection reagents provided in the kit. This may involve a colorimetric or luminescent readout.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of PI3K Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation of downstream effectors of PI3Kδ, such as AKT, in hematological cancer cell lines.

Materials:

-

Hematological cancer cell lines (e.g., Pfeiffer for DLBCL, JeKo-1 for MCL).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies:

-

Rabbit anti-phospho-AKT (Ser473) (e.g., Cell Signaling Technology #4060).

-

Rabbit anti-total AKT (e.g., Cell Signaling Technology #9272).

-

Mouse anti-β-actin (e.g., Sigma-Aldrich #A5441) as a loading control.

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Protocol:

-

Seed the hematological cancer cells in culture plates and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against total AKT and β-actin for normalization.

-

Quantify the band intensities using densitometry software.

Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of this compound on hematological cancer cell lines.

Materials:

-

Hematological cancer cell lines (e.g., Pfeiffer, JeKo-1, SUDHL-4).

-

This compound.

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

MTS or MTT proliferation assay kit (e.g., from Promega, ATCC).

-

Microplate reader.

Protocol:

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to acclimate overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) in triplicate.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

If using an MTT assay, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model of B-Cell Lymphoma

Objective: To assess the in vivo anti-tumor efficacy of this compound in a mouse xenograft model of B-cell lymphoma.

Materials:

-

Immunocompromised mice (e.g., female SCID or NOD-SCID mice, 6-8 weeks old).

-

Pfeiffer human diffuse large B-cell lymphoma cell line.

-

Matrigel.

-

This compound formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Protocol:

-

Subcutaneously implant Pfeiffer cells (e.g., 5 x 10^6 cells in a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at various doses (e.g., 1, 3, 10 mg/kg) or the vehicle control once or twice daily for a specified duration (e.g., 21 days).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Compare the tumor growth inhibition in the this compound-treated groups to the vehicle control group.

Conclusion

The comprehensive preclinical and clinical data strongly support the validation of PI3Kδ as a therapeutic target in hematological malignancies. This compound, as a potent and highly selective PI3Kδ inhibitor, has demonstrated significant anti-tumor activity in relevant in vitro and in vivo models, which has translated into promising efficacy in clinical trials for various B-cell lymphomas. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the role of PI3Kδ and the therapeutic potential of its inhibitors in hematological cancers. Continued research and clinical development will further refine the optimal use of this compound and other PI3Kδ inhibitors to improve outcomes for patients with these diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A phase 2 study of the PI3Kδ inhibitor this compound in relapsed and refractory marginal zone lymphoma (CITADEL-204) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incyte Announces Updated Data Demonstrating Rapid and Durable Responses of this compound in Patients with Relapsed or Refractory B-Cell Non-Hodgkin Lymphomas | Business Wire [kommunikasjon.ntb.no]

- 4. This compound, a PI3Kδ inhibitor, in relapsed and refractory mantle cell lymphoma (CITADEL-205): a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Parsaclisib: A Deep Dive into its Interaction with the B-cell Receptor Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Parsaclisib (formerly INCB050465) is a potent and highly selective, next-generation inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).[1][2][3][4] The PI3K pathway is a critical signaling cascade downstream of the B-cell receptor (BCR), and its aberrant activation is a key driver in the pathogenesis of various B-cell malignancies.[2][4][5][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, its interaction with the BCR pathway, and detailed experimental methodologies for its characterization.

Core Mechanism of Action: Targeting the PI3Kδ Isoform

The class I PI3Ks are a family of lipid kinases composed of a regulatory and a catalytic subunit.[2] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, activation, proliferation, and survival.[1][2][5] In many B-cell malignancies, constitutive activation of the BCR signaling pathway leads to the overactivity of PI3Kδ.[2][4]

This compound is a potent, orally active inhibitor of PI3Kδ.[7][8][9] It exerts its therapeutic effect by binding to the PI3Kδ enzyme and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition of PIP3 production blocks the activation of downstream signaling molecules, most notably the serine/threonine kinase Akt (also known as protein kinase B), thereby disrupting the PI3K/Akt signaling pathway.[1] This ultimately leads to decreased proliferation and the induction of apoptosis in malignant B-cells.[1] A key advantage of this compound is its high selectivity for the PI3Kδ isoform, which is intended to minimize off-target effects and improve its safety profile compared to less selective PI3K inhibitors.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (PI3Kδ) | 1 nM | Biochemical assay with 1 mM ATP | [7][8] |

| IC50 (pAKT - Ser473) | 1 nM | Ramos Burkitt's lymphoma cell line (anti-IgM-induced) | [7] |

| IC50 (Whole Blood) | 10 nM | Ex vivo pAKT assay | [2][4] |

| IC90 (Whole Blood) | 77 nM | Ex vivo pAKT assay | [2][4] |

| IC50 (Cell Proliferation) | 0.2 - 1.7 nM | Human, dog, rat, and mouse primary B-cells | [7] |

| IC50 (Cell Proliferation) | ≤10 nM | Four MCL cell lines | [7] |

| IC50 (Cell Proliferation) | 2 - 8 nM | Pfeiffer, SU-DHL-5, SU-DHL-6, and WSU-NHL cell lines | [7] |

Table 2: Selectivity of this compound

| PI3K Isoform | Selectivity Fold vs. PI3Kδ | Reference |

| PI3Kα | ≥19,000-fold | [2] |

| PI3Kβ | ≥19,000-fold | [2] |

| PI3Kγ | ≥19,000-fold | [2] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of this compound and the methods used for its characterization, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: B-cell receptor signaling pathway and the inhibitory action of this compound.

Caption: A representative experimental workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methodologies and may require optimization for specific cell lines or experimental conditions.

PI3Kδ Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the PI3Kδ enzyme.

Materials:

-

Recombinant human PI3Kδ enzyme

-

This compound (in DMSO)

-

PIP2 substrate

-

ATP (with γ-³²P-ATP or coupled to a luminescence-based detection system like ADP-Glo™)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Kinase-Glo® or similar ADP detection reagent

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in the assay buffer.

-

In a microplate, add the PI3Kδ enzyme to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

-

For luminescence-based detection, add the ADP detection reagent according to the manufacturer's instructions and measure the luminescence signal.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

B-cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of B-cell lymphoma cell lines.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos, Pfeiffer)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (in DMSO)

-

Cell proliferation reagent (e.g., MTS, XTT, or CellTiter-Glo®)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the B-cell lymphoma cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere or stabilize overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Calculate the percent inhibition of proliferation for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value from the resulting dose-response curve.

Western Blotting for Phospho-Akt (pAkt)

Objective: To measure the inhibition of PI3Kδ downstream signaling by this compound by quantifying the levels of phosphorylated Akt.

Materials:

-

B-cell lymphoma cell line

-

This compound (in DMSO)

-

BCR stimulating agent (e.g., anti-IgM antibody)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-pAkt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the B-cell lymphoma cells and treat them with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the BCR pathway by adding a stimulating agent (e.g., anti-IgM) for a short period (e.g., 15-30 minutes).

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pAkt antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total Akt antibody as a loading control.

-

Quantify the band intensities and normalize the pAkt signal to the total Akt signal to determine the extent of inhibition.

Conclusion

This compound is a potent and highly selective PI3Kδ inhibitor that effectively targets a key node in the B-cell receptor signaling pathway. Its mechanism of action, characterized by the inhibition of PI3Kδ and the subsequent suppression of the Akt signaling cascade, provides a strong rationale for its use in the treatment of B-cell malignancies. The experimental protocols outlined in this guide offer a framework for the preclinical and translational research necessary to further elucidate the therapeutic potential of this compound and similar targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. B-cell receptor - Wikipedia [en.wikipedia.org]

- 3. Document: INCB050465 (this compound), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ). (CHEMBL4406913) - ChEMBL [ebi.ac.uk]

- 4. This compound, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cancer-research-network.com [cancer-research-network.com]

Methodological & Application

Optimal Parsaclisib Concentration for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parsaclisib (also known as INCB050465) is a potent and highly selective next-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] Dysregulation of the PI3K/AKT signaling pathway is a critical driver in the development and progression of various B-cell malignancies, making PI3Kδ an attractive therapeutic target.[2][3] This document provides detailed application notes and protocols for determining the optimal concentration of this compound in cell culture experiments, summarizing key quantitative data and outlining methodologies for relevant assays.

Introduction

The PI3K/AKT pathway plays a crucial role in regulating cell growth, proliferation, survival, and differentiation.[4] The PI3Kδ isoform is predominantly expressed in hematopoietic cells, and its aberrant activation is a key event in the malignant transformation of B-cells.[5] this compound selectively inhibits PI3Kδ, thereby attenuating downstream signaling through AKT.[4] Determining the optimal concentration of this compound is critical for in vitro studies to ensure maximal target inhibition with minimal off-target effects. This document serves as a comprehensive guide for researchers utilizing this compound in cell culture experiments.

Data Presentation: this compound Potency and Cellular Activity

This compound has demonstrated high potency and selectivity for PI3Kδ in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values vary across different experimental setups and cell lines.

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Biochemical Assay | PI3Kδ | ~1 nM | [1][2][3] |

| pAKT Inhibition | Ramos (Burkitt's Lymphoma) | 1 nM | [1] |

| Cell Proliferation | Malignant Human B-cells | < 1 nM | [5] |

| Cell Proliferation | Mantle Cell Lymphoma (MCL) cell lines | ≤10 nM | [1] |

| Cell Proliferation | Diffuse Large B-cell Lymphoma (DLBCL) cell lines (Pfeiffer, SU-DHL-5, SU-DHL-6, WSU-NHL) | 2 - 8 nM | [1] |

| Whole Blood pAKT Inhibition | Human Whole Blood | 10 nM | [5] |

Note: IC50 values can be influenced by experimental conditions such as cell density, serum concentration, and incubation time. It is recommended to perform a dose-response curve for each new cell line and experimental setup.

Signaling Pathway

The following diagram illustrates the canonical PI3K/AKT signaling pathway and the point of inhibition by this compound.

Caption: PI3K/AKT signaling pathway and this compound's mechanism of action.

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound in cell culture.

Cell Viability/Proliferation Assay (MTT or CCK-8)

This protocol is designed to determine the IC50 of this compound in a specific cell line.

Experimental Workflow:

Caption: Workflow for a cell viability/proliferation assay.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound (INCB050465)

-

Dimethyl sulfoxide (DMSO, sterile)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common concentration range to test is 0.1 nM to 3000 nM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for a period relevant to the cell line's doubling time and the desired endpoint (e.g., 72 to 96 hours).

-

-

MTT/CCK-8 Assay:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Western Blotting for pAKT Inhibition

This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of AKT.

Experimental Workflow:

Caption: Workflow for a Western Blotting experiment.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound (INCB050465)

-

DMSO (sterile)

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-pAKT (Ser473), rabbit anti-total AKT)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a short duration (e.g., 2 hours) to observe direct effects on signaling.[1] Include a vehicle control.

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pAKT overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT and a loading control (e.g., GAPDH or β-actin).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the pAKT signal to the total AKT signal to determine the relative level of AKT phosphorylation.

-

Compare the levels of pAKT in this compound-treated cells to the vehicle control.

-

Conclusion

The optimal concentration of this compound for cell culture experiments is highly dependent on the specific cell line and the experimental endpoint. For cell proliferation assays in sensitive B-cell lymphoma lines, concentrations in the low nanomolar range (1-10 nM) are typically effective. For mechanistic studies, such as the inhibition of AKT phosphorylation, similar concentrations with shorter incubation times are appropriate. It is strongly recommended that researchers perform dose-response experiments to determine the optimal concentration for their specific experimental conditions. The protocols provided in this document offer a robust framework for conducting these essential experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ashpublications.org [ashpublications.org]

- 3. This compound, a PI3Kδ inhibitor, in relapsed and refractory mantle cell lymphoma (CITADEL-205): a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 2 study of add-on this compound for patients with myelofibrosis and suboptimal response to ruxolitinib: final results - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Potency of Parsaclisib in B-Cell Lymphoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parsaclisib is a potent and highly selective next-generation inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a key driver in the pathogenesis of various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL).[3] this compound has demonstrated promising clinical activity in patients with relapsed or refractory B-cell lymphomas.[1][2] This document provides detailed application notes on the activity of this compound in two representative DLBCL cell lines, Pfeiffer and SU-DHL-6, and a comprehensive protocol for determining its half-maximal inhibitory concentration (IC50).

Cell Line Background

-

Pfeiffer cells: Derived from a patient with diffuse large B-cell lymphoma, this cell line is a well-established model for studying GCB (Germinal Center B-cell like) DLBCL.

-

SU-DHL-6 cells: This cell line was established from the peritoneal effusion of a patient with large cell lymphoma and is also representative of the GCB subtype of DLBCL.[4]

This compound IC50 Values

While specific IC50 values for this compound in Pfeiffer and SU-DHL-6 cells are not consistently reported in publicly available literature, this compound has shown potent inhibition of PI3Kδ with a half-maximal concentration of 1 nM in biochemical assays.[1][2] In primary cell-based assays involving malignant human B-cells, this compound has demonstrated mean IC50 values lower than 1 nM. Given that both Pfeiffer and SU-DHL-6 are DLBCL cell lines with a dependence on the PI3K signaling pathway, potent anti-proliferative activity is anticipated. The following table summarizes the expected potency based on available data.

| Cell Line | Cancer Type | Expected this compound IC50 Range |

| Pfeiffer | Diffuse Large B-Cell Lymphoma (GCB) | Low Nanomolar |

| SU-DHL-6 | Diffuse Large B-Cell Lymphoma (GCB) | Low Nanomolar |

Signaling Pathway Targeted by this compound

This compound selectively inhibits the PI3Kδ isoform, which is a key transducer of signals downstream of the B-cell receptor and other critical cell surface receptors.[5] Inhibition of PI3Kδ blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the activation of downstream effectors such as Akt and mTOR, ultimately leading to decreased cell proliferation, survival, and metabolism.

This compound inhibits PI3Kδ, blocking downstream signaling.

Experimental Protocol: Determination of this compound IC50 using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps to determine the IC50 of this compound in Pfeiffer and SU-DHL-6 suspension cell cultures.

Materials:

-

Pfeiffer and SU-DHL-6 cell lines

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Opaque-walled 96-well microplates

-

Luminometer

Procedure:

-

Cell Culture:

-

Culture Pfeiffer and SU-DHL-6 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cells in suspension culture and subculture every 2-3 days to maintain logarithmic growth.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the dose-response curve (e.g., a range from 1 µM to 0.01 nM).

-

-

Cell Seeding:

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Seed the cells in opaque-walled 96-well plates at a density of 1 x 10^4 cells per well in a volume of 50 µL of culture medium.

-

-

Drug Treatment:

-

Add 50 µL of the diluted this compound solutions to the appropriate wells to achieve the final desired concentrations.

-

Include wells with cells and medium containing the highest concentration of DMSO used in the dilutions as a vehicle control.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

-

Cell Viability Assay (CellTiter-Glo®):

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[6]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[6]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental wells.

-

Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Workflow for determining the IC50 of this compound.

Conclusion

This compound is a highly potent PI3Kδ inhibitor with significant potential for the treatment of B-cell malignancies. The provided protocols and background information serve as a valuable resource for researchers investigating the preclinical efficacy of this compound in DLBCL cell line models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data to further characterize the anti-cancer properties of this promising therapeutic agent.

References

- 1. A phase 2 study of the PI3Kδ inhibitor this compound in relapsed and refractory marginal zone lymphoma (CITADEL-204) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a PI3Kδ inhibitor, in relapsed and refractory follicular lymphoma (CITADEL-203): a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OUH - Protocols [ous-research.no]

- 4. In Vitro Diffuse Large B-Cell Lymphoma Cell Line Models as Tools to Investigate Novel Immunotherapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SU-DHL-6 In Vitro Colony Formation Assay (Cell Proliferation) - Creative Biolabs [creative-biolabs.com]

- 6. ch.promega.com [ch.promega.com]

Application Notes and Protocols for Western Blot Analysis of pAKT Inhibition by Parsaclisib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parsaclisib (INCB050465) is a potent and highly selective next-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of this pathway is a common feature in various malignancies, particularly B-cell lymphomas.[7][8] this compound exerts its therapeutic effect by specifically targeting PI3Kδ, a key component in the B-cell receptor signaling cascade, thereby leading to the inhibition of downstream signaling, including the phosphorylation of AKT (pAKT).[7][8][9] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on AKT phosphorylation at Serine 473 (pAKT Ser473) in B-cell lymphoma cell lines using Western blot analysis.

Mechanism of Action

This compound selectively inhibits the PI3Kδ isoform, which is predominantly expressed in leukocytes.[8] This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] Reduced levels of PIP3 at the plasma membrane lead to decreased recruitment and activation of AKT, a serine/threonine kinase. Consequently, the phosphorylation of AKT at key residues, such as Serine 473, is diminished, resulting in the downregulation of downstream pro-survival and proliferative signaling pathways.[10]

Signaling Pathway Diagram

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the materials and methods for performing a Western blot to analyze pAKT inhibition by this compound.

Cell Culture and Treatment

-

Cell Lines: B-cell lymphoma cell lines such as Jeko-1, Mino, Rec-1, JVM2 (Mantle Cell Lymphoma), or Pfeiffer, SU-DHL-5, SU-DHL-6, WSU-NHL (Diffuse Large B-cell Lymphoma) are suitable for this assay.[11]

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment:

-

Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 6, 12, 24 hours). A 2-hour treatment is often sufficient to observe pAKT inhibition.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Protein Extraction

-

Cell Lysis:

-

After treatment, harvest cells by centrifugation.

-

Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.[4]

-

-

Protein Quantification:

-

Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Western Blotting

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel at 100-120V until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk for blocking as it contains phosphoproteins that can cause high background.[4]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against pAKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

-

-

Stripping and Reprobing for Total AKT:

-

To normalize the pAKT signal, the membrane can be stripped and reprobed for total AKT.

-

Wash the membrane in TBST.

-

Incubate the membrane in a stripping buffer (e.g., containing glycine and SDS at low pH, or a commercially available stripping buffer) for 15-30 minutes at room temperature.[2][12][13]

-

Wash the membrane extensively with TBST.

-

Block the membrane again with 5% BSA in TBST for 1 hour.

-

Incubate with a primary antibody against total AKT (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Repeat the washing, secondary antibody incubation, and detection steps as described above.

-

Experimental Workflow Diagram

Caption: Western blot workflow for pAKT inhibition analysis.

Data Presentation

Quantitative data from the Western blot analysis should be summarized in tables for clear comparison. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The pAKT signal should be normalized to the total AKT signal for each sample.

Table 1: Reagents and Recommended Dilutions

| Reagent | Supplier & Cat. No. | Recommended Dilution |

| Primary Antibody: pAKT (Ser473) | Cell Signaling Technology, #4060 | 1:1000 |

| Primary Antibody: Total AKT | Cell Signaling Technology, #4691 | 1:1000 |

| Secondary Antibody: Anti-rabbit IgG, HRP-linked | Cell Signaling Technology, #7074 | 1:5000 |

| This compound (INCB050465) | Selleckchem, S7682 | 1-1000 nM |

| RIPA Buffer | Boston BioProducts, BP-115 | As per manufacturer |

| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific, 78440 | 1X |

| BCA Protein Assay Kit | Thermo Fisher Scientific, 23225 | As per manufacturer |

| ECL Western Blotting Substrate | Thermo Fisher Scientific, 32106 | As per manufacturer |

Table 2: Experimental Conditions

| Parameter | Condition |

| Cell Line | Jeko-1 (MCL) |

| Seeding Density | 1 x 10^6 cells/mL |

| This compound Concentrations | 0, 1, 10, 100, 1000 nM |

| Treatment Duration | 2 hours |

| Protein Loading per Lane | 25 µg |

| Gel Percentage | 10% SDS-PAGE |

| Transfer Membrane | PVDF |

| Blocking Buffer | 5% BSA in TBST |

| Primary Antibody Incubation | Overnight at 4°C |

| Secondary Antibody Incubation | 1 hour at Room Temperature |

Table 3: Sample Quantitative Results (Hypothetical)

| This compound (nM) | pAKT (Ser473) Signal (Arbitrary Units) | Total AKT Signal (Arbitrary Units) | Normalized pAKT/Total AKT Ratio | % Inhibition of pAKT |

| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0% |

| 1 | 0.65 | 1.01 | 0.64 | 35% |

| 10 | 0.28 | 0.99 | 0.28 | 71% |

| 100 | 0.09 | 1.03 | 0.09 | 91% |

| 1000 | 0.04 | 1.00 | 0.04 | 96% |

Logical Relationship Diagram

Caption: Logical flow of this compound's inhibitory effect.

References

- 1. bostonbioproducts.com [bostonbioproducts.com]

- 2. abcam.com [abcam.com]

- 3. This compound, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stratech.co.uk [stratech.co.uk]

- 5. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Phospho-AKT (Ser473) Monoclonal Antibody (17F6.B11) (200-301-268) [thermofisher.com]

- 8. Phospho-AKT (Ser473) antibody (66444-1-Ig) | Proteintech [ptglab.com]

- 9. This compound Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assay with Parsaclisib Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effect of Parsaclisib, a selective PI3Kδ inhibitor, on cell viability. Detailed protocols for common cell viability assays are included, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflows.

Introduction to this compound

This compound is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[2][3] In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell survival and proliferation.[4][5] this compound specifically targets the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, thereby inhibiting the downstream signaling cascade that leads to cell proliferation and survival.[1][5] This targeted inhibition is designed to minimize off-target effects and associated toxicities.[2]

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Malignant Human B-cells (mean) | B-cell Malignancies | < 1 | [6] |

| Ramos (Burkitt's Lymphoma) | B-cell Lymphoma | 1 | Inferred from pAKT inhibition[6] |

| Pfeiffer (Diffuse Large B-cell Lymphoma) | B-cell Lymphoma | 2-8 | [6] |

| SU-DHL-5 (Diffuse Large B-cell Lymphoma) | B-cell Lymphoma | 2-8 | [6] |

| SU-DHL-6 (Diffuse Large B-cell Lymphoma) | B-cell Lymphoma | 2-8 | [6] |

| WSU-NHL (Diffuse Large B-cell Lymphoma) | B-cell Lymphoma | 2-8 | [6] |

| Mantle Cell Lymphoma (MCL) cell lines (four) | B-cell Lymphoma | ≤ 10 | [6] |

Signaling Pathway

This compound inhibits the PI3Kδ isoform, a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a variety of substrates that promote cell survival and proliferation and inhibit apoptosis. By inhibiting PI3Kδ, this compound blocks the production of PIP3, leading to the inactivation of AKT and its downstream targets, ultimately resulting in decreased cell viability and induction of apoptosis in malignant B-cells.

Caption: PI3Kδ Signaling Pathway Inhibition by this compound.

Experimental Protocols

Several assays can be employed to measure cell viability following this compound treatment. The choice of assay depends on the specific research question, cell type, and available equipment. Below are detailed protocols for two commonly used assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Workflow

The general workflow for assessing cell viability involves seeding the cells, treating them with a range of this compound concentrations, incubating for a specified period, adding the viability reagent, and measuring the signal.

Caption: General Experimental Workflow for Cell Viability Assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response curve with a wide range of concentrations (e.g., 0.1 nM to 10 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.

-

CellTiter-Glo® Luminescent Cell Viability Assay

Principle: The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Reagent Preparation:

-

Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature.

-

Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting the bottle.

-

-

Cell Seeding:

-

Seed the cells in an opaque-walled 96-well plate at an appropriate density in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Include vehicle and no-cell controls.

-

Add 100 µL of the this compound dilutions or control solutions to the wells.

-

Incubate for the desired treatment duration (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Generate a dose-response curve and determine the IC50 value.

-

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. ashpublications.org [ashpublications.org]

- 3. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. onclive.com [onclive.com]

- 6. This compound, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Parsaclisib in In Vitro Research

Introduction

Parsaclisib (also known as INCB050465) is a next-generation, potent, and highly selective oral inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).[1][2][3] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and migration, and its aberrant activation is a hallmark of many B-cell malignancies.[1][4] Unlike other PI3K isoforms, PI3Kδ is primarily expressed in hematopoietic cells, making it an attractive therapeutic target for lymphomas and leukemias.[1] this compound exhibits high selectivity for PI3Kδ, with an IC50 of approximately 1 nM, and demonstrates over 20,000-fold selectivity against other PI3K class I isoforms.[2][5][6] These application notes provide detailed protocols for the solubilization and use of this compound in various in vitro experimental settings.

Physicochemical Properties and Solubility

This compound is typically supplied as a white to off-white solid powder.[1] Proper solubilization is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | ~240 mg/mL[1] | ~511.36 mM[1] | Common solvent for stock solutions. |

| DMSO | 125 mg/mL[7] | 288.76 mM[7] | |

| DMSO | 1-10 mg/mL[8] | - | Described as "sparingly soluble". |

| Water | ~100 mg/mL[1] | ~213.07 mM[1] | |

| PBS (pH 7.4) | 50 mg/mL[1][5] | 106.53 mM[1][5] | Requires ultrasonication for dissolution.[1][5] |

| Acetonitrile | 0.1-1 mg/mL[8] | - | Described as "slightly soluble".[8] |

Note: The molecular weight of this compound hydrochloride is 469.34 g/mol [5] and this compound free base is 432.9 g/mol .[8] Molar concentration calculations may vary based on the form used. The values presented here are based on available data sheets.

Preparation of this compound for In Vitro Studies

Protocol 1: Preparation of High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated precision balance and vortex mixer

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution of this compound hydrochloride (MW: 469.34), weigh 4.69 mg.

-

Solubilization: Add the appropriate volume of high-quality DMSO to the tube. For the example above, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly for several minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months to 2 years).[1][2][5]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the DMSO stock solution to prepare working concentrations for cell culture experiments.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate sterile cell culture medium (e.g., RPMI-1640, DMEM)

-

Sterile polypropylene tubes

Procedure:

-

Intermediate Dilution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare an intermediate dilution by diluting the stock solution in cell culture medium. For example, to make a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of culture medium.

-

Final Working Concentrations: Perform further serial dilutions from the intermediate stock to achieve the desired final concentrations for your experiment (e.g., 0.1 nM to 3000 nM).[1][5]

-

Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as present in the highest concentration of this compound tested. This is crucial to ensure that any observed effects are due to the compound and not the solvent.

-

Application to Cells: Add the final working solutions (or vehicle control) to your cell cultures and proceed with the planned incubation.

Experimental Protocols and Applications

This compound has been extensively used to study PI3Kδ signaling in B-cell malignancies. Below is a generalized protocol for a cell proliferation assay.

Protocol 3: Cell Proliferation Assay (e.g., using WST-1 or MTT)

This protocol is applicable to various B-cell lymphoma cell lines sensitive to this compound, such as Pfeiffer, SU-DHL-6, or Jeko-1.[1][8]

Materials:

-

Lymphoma cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound working solutions and vehicle control

-

Cell proliferation reagent (e.g., WST-1, MTT, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete medium.

-

Treatment: After allowing cells to adhere or stabilize (typically a few hours to overnight), add 10 µL of the this compound working solutions (prepared in Protocol 2) in triplicate to achieve a final volume of 100 µL/well. Include wells for vehicle control and untreated cells.

-

Incubation: Incubate the plate for the desired duration. For proliferation assays with this compound, a 4-day incubation period is common.[1][5]

-

Quantification: Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours for WST-1/MTT).

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of proliferation is inhibited).

Table 2: In Vitro Activity of this compound in B-Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Incubation Time |

| Pfeiffer | DLBCL | Proliferation | 2 - 8 nM[1][2][8] | 4 days[1][5] |

| SU-DHL-5 | DLBCL | Proliferation | 2 - 8 nM[1][2] | 4 days[1] |

| SU-DHL-6 | DLBCL | Proliferation | 2 - 8 nM[1][2][8] | 4 days[1] |

| WSU-NHL | DLBCL | Proliferation | 2 - 8 nM[1][2][8] | 4 days[1] |

| Jeko-1, Mino, Rec-1, JVM2 | MCL | Proliferation | ≤10 nM[1][2][8] | 4 days[1] |

| Ramos | Burkitt's Lymphoma | pAKT (Ser473) Inhibition | 1 nM[5] | 2 hours[5] |

| Primary Human B-Cells | Normal | Proliferation | 0.2 nM[8] | Not Specified |

Visualized Pathways and Workflows

PI3K/AKT Signaling Pathway

The diagram below illustrates the canonical PI3K/AKT signaling pathway, highlighting the specific inhibition of the PI3Kδ isoform by this compound. Activation by a receptor tyrosine kinase (RTK) leads to the phosphorylation of PIP2 to PIP3 by PI3K. PIP3 then recruits and activates AKT, which in turn promotes cell survival and proliferation.

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Assay

The following workflow diagram provides a general overview of the steps involved in performing a cell-based assay with this compound.

Caption: General workflow for a this compound in vitro cell proliferation assay.

References

- 1. This compound HCl | PI3Kδ inhibitor | CAS 1995889-48-9 | INCB-50465; INCB-050465 | Buy this compound HCl from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Incyte Provides Update on this compound and MCLA-145 | Incyte [investor.incyte.com]

- 4. INCB050465 (this compound), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 1426698-88-5 [amp.chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Parsaclisib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parsaclisib is a potent, highly selective, next-generation oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ).[1][2] The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[3] In many B-cell malignancies, this pathway is dysregulated, leading to uncontrolled cell proliferation and resistance to apoptosis.[3] this compound selectively targets the δ isoform of PI3K, which is predominantly expressed in leukocytes, making it a targeted therapy for hematologic cancers.[4] By inhibiting PI3Kδ, this compound effectively blocks downstream signaling, leading to cell cycle arrest and induction of apoptosis in malignant B-cells.[4][5]

This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by inhibiting the PI3Kδ enzyme, which is a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of PI3Kδ prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as AKT. The subsequent attenuation of the PI3K/AKT signaling cascade leads to the modulation of several pro- and anti-apoptotic proteins, ultimately culminating in programmed cell death.

Data Presentation

The following table presents representative data on the induction of apoptosis in a cancer cell line following treatment with a selective PI3Kδ inhibitor. The data was obtained by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining after 48 hours of treatment. This data exemplifies the expected outcome of a this compound apoptosis assay.

| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| Control (0 µM) | 90.5 ± 2.1 | 5.2 ± 1.5 | 4.3 ± 0.8 |

| PI3Kδ Inhibitor (20 µM) | 75.3 ± 3.5 | 15.8 ± 2.9 | 8.9 ± 1.7 |

| PI3Kδ Inhibitor (50 µM) | 52.1 ± 4.2 | 28.4 ± 3.8 | 19.5 ± 2.4 |

| PI3Kδ Inhibitor (100 µM) | 28.9 ± 5.1 | 45.7 ± 4.5 | 25.4 ± 3.3 |

Note: This data is representative of the effects of a PI3Kδ inhibitor (Idelalisib) on K562 cells and is provided as an example.[6] Actual results with this compound may vary depending on the cell line, concentration, and incubation time.

Experimental Protocols

Principle of the Annexin V/PI Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[7] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact plasma membrane of live or early apoptotic cells.[8] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA to emit a strong red fluorescence.[8] Dual staining with Annexin V and PI allows for the differentiation of four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells (primary): Annexin V-negative and PI-positive.

Materials

-

This compound

-

B-cell lymphoma cell line (or other relevant cell line)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), cold

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)

-

Deionized water

-

Microcentrifuge tubes

-

Flow cytometer

Protocol

-

Cell Seeding and Treatment:

-

Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture flask or plate.

-

Allow cells to adhere overnight (for adherent cell lines).

-

Treat cells with the desired concentrations of this compound for the specified time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control (e.g., DMSO) and a positive control for apoptosis (e.g., etoposide).

-

-

Cell Harvesting:

-

For suspension cells, transfer the cell suspension to a conical tube.

-

For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using trypsin or a gentle cell scraper. Combine the collected medium and detached cells.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[9]

-

Carefully aspirate the supernatant.

-

-

Cell Washing:

-

Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging at 500 x g for 5 minutes at 4°C.

-

Carefully aspirate the supernatant.

-

-

Staining:

-

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[7]

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Set up appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to correct for spectral overlap.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Troubleshooting and Considerations

-

High Background Staining: Ensure that cells are washed thoroughly with cold PBS to remove any residual media components that may interfere with staining.

-

Annexin V Binding is Calcium-Dependent: Always use the provided Annexin V Binding Buffer, which contains the necessary calcium concentration.[10]

-

Time Sensitivity: Annexin V staining is a transient process. Analyze samples promptly after staining to ensure accurate results.[10]

-